molecular formula C6H13NO3S B13306274 2-(Oxolan-3-yl)ethane-1-sulfonamide

2-(Oxolan-3-yl)ethane-1-sulfonamide

Cat. No.: B13306274
M. Wt: 179.24 g/mol
InChI Key: RXHSCGUOWQVCDY-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-(oxolan-3-yl)ethanesulfonamide

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2,(H2,7,8,9)

InChI Key

RXHSCGUOWQVCDY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCS(=O)(=O)N

Origin of Product

United States

Amination:the Prepared 2 Oxolan 3 Yl Ethanesulfonyl Chloride is then Reacted with an Excess of Aqueous or Alcoholic Ammonia.orgsyn.orgthe Reaction Proceeds Via a Nucleophilic Substitution at the Sulfur Center to Furnish the Final Product, 2 Oxolan 3 Yl Ethane 1 Sulfonamide.orgsyn.orgdirect Conversion from Sulfonic Acids or Their Salts E.g., Sodium 2 Oxolan 3 Yl Ethanesulfonate is Also Possible Using Activating Agents, Often Under Microwave Irradiation to Improve Yields and Reaction Times.youtube.com

Stereoselective Synthesis of the Oxolan-3-yl Fragment

The synthesis of substituted tetrahydrofurans (THFs) is a well-explored area of organic chemistry, driven by their prevalence in a vast number of natural products and biologically active compounds. acs.org A multitude of methods have been developed, broadly categorized into cyclization and cycloaddition strategies.

Classical approaches often rely on the intramolecular cyclization of linear precursors. Nucleophilic substitution reactions, such as the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group (like a halide or sulfonate), are fundamental to forming the THF ring. acs.org Another common strategy is the intramolecular addition of an alcohol to an epoxide, a method frequently used in complex molecule synthesis. acs.org

More contemporary methods offer higher levels of control and efficiency. These include:

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity. nih.gov Oxidative cyclization of 1,5-dienes catalyzed by metals like osmium is another powerful technique for the diastereoselective synthesis of cis-2,5-disubstituted THFs. researchgate.net

[3+2] Cycloaddition and Annulation Reactions: These reactions are highly efficient as they can generate multiple bonds and stereocenters in a single step. acs.org Examples include reactions of carbonyl ylides with alkenes or the annulation of activated cyclopropanes with aldehydes. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a significant tool. For instance, α,α-diaryl prolinols have been shown to be effective organocatalysts in asymmetric syntheses leading to chiral building blocks suitable for THF synthesis. nih.gov

To obtain an enantiomerically pure oxolan-3-yl fragment, chemists employ asymmetric synthesis strategies or start from enantiopure precursors.

Asymmetric catalysis is a premier strategy. For example, dinuclear zinc catalysts have been used for asymmetric Michael/hemiketalization reactions to produce multisubstituted dihydrofurans, which are precursors to THFs, with high enantiomeric excess (ee). nih.gov Similarly, a one-pot Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to 2,5-polysubstituted THFs with enantioselectivities up to 97% ee. researchgate.net

An alternative and often practical approach is to begin with a molecule that already possesses the desired chirality. This is known as enantiopure precursor chemistry. Chiral lactone carboxylic acids, which can be synthesized via simple and enantioselective methods, are versatile building blocks that can be converted into novel chiral tetrahydrofurans in a few steps. organic-chemistry.org Another established method involves using chiral auxiliaries, such as the Schöllkopf reagent, which allows for the asymmetric synthesis of amino acid precursors that can be further elaborated into the target heterocyclic system with high diastereoselectivity. researchgate.net The use of enzymes or chiral resolving agents to separate racemic mixtures of intermediates is another cornerstone of this approach, ensuring that the final product has high optical purity. nih.gov

Integration of Sustainable and Green Chemistry Principles in Synthetic Pathways

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rsc.org The synthesis of heterocyclic compounds like the oxolane fragment and the subsequent sulfonamide formation can be made more sustainable through careful selection of solvents, reaction conditions, and catalysts. beilstein-journals.org

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often use volatile and hazardous organic solvents. Modern approaches prioritize benign alternatives:

Water: Performing reactions in water is highly desirable. Facile and environmentally benign methods for sulfonamide synthesis have been developed that use water as the solvent, often omitting organic bases and simplifying product isolation to mere filtration.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are non-volatile alternatives to traditional organic solvents. In some cases, an ionic liquid can act as both the solvent and the catalyst in the synthesis of sulfur-containing heterocycles.

Solvent-Free Reactions: The most ideal green condition is the absence of any solvent. Mechanochemistry, using techniques like ball-milling, allows for solvent-free, one-pot procedures for synthesizing sulfonamides from disulfides.

In addition to solvent choice, the energy input for reactions is also a key consideration. Microwave-assisted synthesis and ultrasound-assisted methods are alternative energy sources that can significantly shorten reaction times, increase yields, and enhance selectivity compared to conventional heating.

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more atom-economical and energy-efficient. beilstein-journals.org In the context of synthesizing this compound, catalyst development focuses on two main areas: the formation of the THF ring and the sulfonamide linkage.

For THF synthesis, catalysts that enable high stereoselectivity are paramount. As mentioned, dinuclear zinc complexes and copper-based catalysts are effective for asymmetric reactions. nih.govresearchgate.net

For sulfonamide synthesis, recent innovations include:

Metal-Free Catalysis: To avoid issues with toxic or expensive metal catalysts, methods using reagents like N-chlorosuccinimide (NCS) have been developed for the efficient synthesis of sulfonyl chlorides from sulfonyl hydrazides, which are then converted to sulfonamides. beilstein-journals.org

Heterogeneous and Recyclable Catalysts: A novel method for directly coupling sulfonamides and alcohols utilizes a magnetite-immobilized nano-Ru catalyst. This heterogeneous catalyst is highly selective, produces only water as a byproduct, and can be easily recovered and reused due to its magnetic properties. Such borrowing hydrogen (BH) or hydrogen auto-transfer reactions represent a highly atom-economical and green approach to forming C-N bonds. acs.org

Optimization of Reaction Conditions and Yields for Academic Scale

Optimizing a synthetic route on an academic (milligram to gram) scale is crucial to ensure reliable and efficient access to the target compound for further studies. This involves systematically varying reaction parameters such as catalyst, base, solvent, temperature, and concentration to maximize the yield and purity of the product.

A key step in the synthesis of the target molecule could be the N-alkylation of a sulfonamide with a suitable precursor of the oxolane fragment, such as 2-(oxolan-3-yl)ethan-1-ol. The development of manganese-catalyzed N-alkylation of sulfonamides using alcohols provides an excellent model for such an optimization study. acs.org The reaction proceeds via a "borrowing hydrogen" mechanism, offering high atom economy.

A typical optimization process for this transformation would involve screening various parameters. The table below illustrates a hypothetical optimization study for a model N-alkylation reaction between a sulfonamide and an alcohol, based on reported methodologies. acs.org

EntryCatalyst (mol %)Base (mol %)SolventTemp (°C)Yield (%)
1[Mn]-cat (5)K2CO3 (10)Xylenes15086
2NoneK2CO3 (10)Xylenes150<2
3[Mn]-cat (5)NoneXylenes1505
4[Mn]-cat (5)Cs2CO3 (10)Xylenes15094
5[Mn]-cat (5)KOt-Bu (10)Xylenes15041
6[Mn]-cat (5)K2CO3 (10)Toluene11018
7[Mn]-cat (2.5)Cs2CO3 (10)Xylenes15075

As the data indicates, the choice of catalyst and base is critical, with the manganese catalyst being essential for the reaction (Entry 2 vs. 1) and Cs₂CO₃ providing a higher yield than other bases (Entry 4). acs.org Temperature also plays a significant role, with a lower temperature drastically reducing the reaction efficiency (Entry 6). acs.org Such systematic studies allow for the identification of robust and high-yielding conditions (e.g., Entry 4) that can be reliably scaled for academic purposes. Another well-established method for this type of transformation is the Mitsunobu reaction, which couples an alcohol and a sulfonamide using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). rsc.org Optimization of this reaction would similarly involve screening solvents, temperatures, and reagent stoichiometry.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed articles, patents, or technical data sheets containing experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) data for 2-(Oxolan-3-yl)ethane-1-sulfonamide were found. While general NMR data for the tetrahydrofuran (B95107) (oxolane) ring system and other sulfonamide-containing molecules exist, this information is not specific enough to accurately describe the title compound. researchgate.netuni.lu Without experimental spectra, a detailed analysis of chemical shifts, coupling constants, and through-space or through-bond correlations for this compound cannot be conducted.

Mass Spectrometry (MS)

Similarly, specific experimental data for the molecular weight confirmation and fragmentation analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) is not available in the public domain. Predicted mass spectral data is available for isomers such as 2-(oxolan-2-yl)ethane-1-sulfonamide, but this cannot substitute for experimental data for the specific compound of interest. An analysis of the compound's fragmentation patterns and precise mass-to-charge ratio remains unfeasible without these experimental results.

Due to the absence of the necessary primary scientific data, a detailed and authoritative article on the advanced spectroscopic and structural characterization of this compound cannot be written at this time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide and the oxolane (tetrahydrofuran) ring.

However, a detailed search of scientific literature and chemical databases did not yield any publicly available experimental IR spectroscopic data specifically for this compound. Therefore, a table of its specific experimental vibrational frequencies cannot be provided at this time.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (sulfonamide)3300-3200Medium
C-H stretch (aliphatic)3000-2850Strong
S=O stretch (sulfonamide)1350-1300 and 1160-1140Strong
C-O-C stretch (ether)1150-1085Strong
S-N stretch (sulfonamide)970-940Medium
Note: This table represents generalized expected ranges for the functional groups present and is not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and conformational preferences of this compound in the solid state. Such data would reveal the puckering of the oxolane ring and the orientation of the ethanesulfonamide (B75362) side chain.

Despite its importance for structural elucidation, no published X-ray crystallographic data for this compound could be located in the current scientific literature or crystallographic databases. Consequently, a detailed analysis of its solid-state structure and a corresponding data table are not available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₆H₁₃NO₃S) to verify its elemental composition and purity.

As with the other spectroscopic methods, specific experimental elemental analysis data for this compound has not been reported in publicly accessible scientific literature.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011672.06640.20%
HydrogenH1.0081313.1047.31%
NitrogenN14.007114.0077.82%
OxygenO15.999347.99726.79%
SulfurS32.06132.0617.89%
Total 179.234 100.00%

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment (if relevant)

The this compound molecule contains a stereocenter at the 3-position of the oxolane ring, meaning it can exist as two enantiomers (R and S). Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

A search of the available scientific literature indicates that no studies on the chiroptical properties of this compound have been published. Therefore, experimental ECD spectra and the confirmed absolute configuration of any specific enantiomer are not available.

Reaction Mechanisms and Chemical Reactivity

Detailed Mechanistic Pathways of Sulfonamide Bond Formation

The formation of the sulfonamide bond (S-N bond) is a cornerstone of synthesizing compounds like 2-(Oxolan-3-yl)ethane-1-sulfonamide. The classical and most direct method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. For the target compound, this would involve reacting 2-(oxolan-3-yl)ethane-1-sulfonyl chloride with ammonia.

Modern synthetic chemistry has expanded the repertoire of S-N bond formation, offering alternative pathways with broader substrate scopes and milder conditions. organic-chemistry.org These methods are crucial for accessing complex sulfonamides in drug discovery. princeton.edu

Key Mechanistic Approaches for Sulfonamide Synthesis:

MethodReactantsCatalyst/ReagentMechanistic Feature
Classical Method Sulfonyl Chloride + AmineBaseNucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of HCl. acs.org
Nickel-Catalyzed Cross-Coupling Aryl/Alkyl Halide + SulfonamideNickel Catalyst, Ligand, PhotosensitizerInvolves an energy-transfer mechanism where C-N bond reductive elimination occurs from an excited Ni(II) complex. This method is notable for coupling weakly nucleophilic sulfonamides. princeton.eduacs.org
SO₂ Insertion Primary Amine + Anomeric AmideSO₂ Source (e.g., DABSO)A radical chain mechanism generates an intermediate sulfinate which then reacts to form the S-N bond, effectively inserting SO₂ into a C-N bond. chemrxiv.org
Desulfitative Coupling Arylsulfinate + AmineCopper(II) CatalystA copper-catalyzed pathway enables the N-arylation of sulfonamides without the need for external ligands. organic-chemistry.org

A proposed mechanism for primary sulfonamide synthesis involves the use of a novel sulfinylamine reagent that reacts with organometallic nucleophiles (like Grignard reagents), providing a direct route from alkyl or aryl halides. acs.org This would allow for the formation of this compound by starting with a suitable halogenated oxolane derivative.

Reactivity Profile of the Oxolane Ring System within the Compound

The oxolane ring, a five-membered saturated heterocycle also known as tetrahydrofuran (B95107) (THF), is generally a stable and relatively unreactive component of the molecule. Its stability is a key reason for its prevalence as a structural motif in medicinal chemistry. nih.gov However, under specific conditions, it can participate in reactions.

The primary site of reactivity on the oxolane ring is the ether oxygen atom, which possesses lone pairs of electrons, rendering it a Lewis base.

Ring Opening: The most significant reaction of the oxolane ring is acid-catalyzed ring opening. In the presence of strong acids (e.g., HBr, HI) or Lewis acids, the ether oxygen is protonated or coordinated, activating the C-O bonds towards nucleophilic attack. This results in the cleavage of the ring to form a di-functionalized alkane. However, compared to more strained cyclic ethers like oxetanes, the conditions required for oxolane ring opening are considerably harsher. ethz.ch

Photochemical Ring Expansion: Under metal-free, photochemical conditions, oxetanes (four-membered rings) can undergo ring expansion to form tetrahydrofurans (oxolanes). rsc.orgresearchgate.net While this is a method for synthesizing the ring system rather than a reaction of the pre-formed ring in the target molecule, it highlights the photochemical reactivity of such heterocycles. The mechanism is believed to proceed via a diradical pathway following the formation of an oxygen ylide. rsc.org

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is determined by the robustness of its two key features: the sulfonamide linkage and the oxolane ring.

Sulfonamide Moiety: Sulfonamides are generally chemically stable compounds. They are notably resistant to hydrolysis under many conditions and are fairly stable at acidic pH values. nih.gov However, their degradation can be facilitated under specific environmental or biological conditions.

Microbial Degradation: The primary route for the breakdown of sulfonamide antibiotics in the environment is microbial degradation. nih.gov Various bacterial species, such as Pseudomonas, have been shown to degrade sulfonamides. nih.gov The degradation efficiency depends on factors like pH, temperature, and the presence of other nutrients. nih.govnih.gov Biodegradation pathways can involve hydroxylation of an aromatic ring (not present here), cleavage of the S-N bond, or modification of the amine group. nih.gov

Abiotic Degradation: Abiotic degradation can occur, for example, through photolysis, especially in the presence of photosensitizers. However, many sulfonamides are resistant to simple abiotic degradation. ilo.org

Oxolane Ring: The ether linkage within the oxolane ring is chemically robust and not prone to degradation under typical physiological or environmental pH and temperature ranges. As mentioned, its cleavage requires harsh acidic conditions that are not typical for controlled research unless specifically intended.

Factors Influencing Degradation under Research Conditions:

ConditionEffect on Sulfonamide GroupEffect on Oxolane RingOverall Impact on Compound
Strong Acid (e.g., HI, HBr) StablePotential for ring openingDegradation via ring cleavage
Neutral/Mildly Acidic pH Generally stable, resistant to hydrolysis nih.govHighly stableHigh stability
Microbial Culture Susceptible to biodegradation by specific strains nih.govGenerally stablePotential for degradation of the sulfonamide moiety
Photochemical Conditions Can undergo photolysis, rate depends on sensitizersGenerally stable, but specific reactions possible rsc.orgPotential for slow degradation

Electrophilic and Nucleophilic Reactivity of the Chemical Compound

The molecule possesses both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) centers, which dictates its reactivity with other chemical species.

Nucleophilic Sites:

Sulfonamide Nitrogen: The nitrogen atom of a primary sulfonamide is weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). princeton.edu This attenuated nucleophilicity makes reactions like N-alkylation more challenging compared to simple amines. The hydrogen atoms on the nitrogen are acidic, meaning the sulfonamide can be deprotonated by a base to form an anion, which is a much stronger nucleophile.

Oxolane Oxygen: The ether oxygen atom is a nucleophilic center (a Lewis base) due to its two lone pairs of electrons. It can react with strong electrophiles, particularly protons and Lewis acids. ethz.ch

Electrophilic Sites:

Sulfonyl Sulfur: The sulfur atom in the sulfonamide group is highly electron-deficient due to being bonded to two oxygen atoms and a nitrogen atom. This makes it a primary electrophilic site, susceptible to attack by strong nucleophiles, although the S-N bond is generally stable.

Carbon atoms α to the Sulfonyl Group: The methylene (B1212753) carbon (CH₂) directly attached to the sulfonyl group is activated and can be susceptible to attack by nucleophiles under certain conditions, though this is not a common reaction pathway.

According to the Hard and Soft Acids and Bases (HSAB) theory, the reactivity of these sites can be predicted. The anionic thiolate (RS⁻) is a soft nucleophile that reacts preferentially with soft electrophiles. nih.gov By analogy, the deprotonated sulfonamide anion would be a relatively soft nucleophile. The ether oxygen is a hard nucleophile, preferring to react with hard electrophiles like protons.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Modifying the 2-(Oxolan-3-yl)ethane-1-sulfonamide Scaffold

The rational design of analogs of this compound is guided by several core principles of medicinal chemistry. The primary goal is to systematically alter the three main components of the molecule: the oxolane ring, the ethane (B1197151) linker, and the sulfonamide group. Modifications are intended to probe the steric and electronic requirements of the target binding site, thereby improving potency, selectivity, and pharmacokinetic properties. ajptr.comyoutube.com

Key design strategies include:

Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. ajptr.comnih.gov

Conformational Constraint: Introducing rigid elements to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.

Scaffold Hopping: Replacing the central scaffold with a different chemical moiety that maintains the essential pharmacophoric features.

Substitution Analysis: Adding various substituents to the core structure to explore a range of electronic and steric effects. youtube.com

These principles are applied in a cyclical process of design, synthesis, and biological testing to build a comprehensive understanding of the structure-activity relationships.

Systematic Variation of the Oxolane Moiety: Impact on Interactions

The oxolane (tetrahydrofuran) ring is a key feature of the scaffold, likely involved in hydrogen bonding interactions through its oxygen atom. nih.gov Systematic variation of this moiety can have a significant impact on the compound's affinity and selectivity for its biological target.

Ring Size and Heteroatom Identity: One common modification is to alter the size of the heterocyclic ring. For instance, expanding the five-membered oxolane to a six-membered tetrahydropyran (B127337) ring can change the bond angles and the orientation of the substituents, potentially leading to improved binding. nih.gov The oxygen atom itself can be replaced with other heteroatoms, such as sulfur (to form a thiane) or nitrogen (to form a piperidine), to probe the importance of the hydrogen bond acceptor capability of the oxygen.

Substitution on the Ring: Introducing substituents on the oxolane ring can provide additional points of interaction with the target protein. For example, adding hydroxyl or amino groups could create new hydrogen bonds, while small alkyl groups could form favorable van der Waals interactions. The position of the ethane-1-sulfonamide side chain on the oxolane ring is also critical and can be moved from the 3-position to the 2-position to explore different binding geometries. nih.govuni.lu

The following table illustrates potential modifications to the oxolane moiety and their expected impact on molecular interactions.

Modification Rationale Potential Impact on Interactions
Ring expansion to tetrahydropyranAltering ring pucker and substituent orientationMay improve or disrupt existing hydrophobic and hydrogen bonding interactions.
Replacement of oxygen with sulfurProbing the necessity of the hydrogen bond acceptorMay lead to a loss of a key hydrogen bond, but could enhance hydrophobic interactions.
Introduction of a hydroxyl groupAdding a hydrogen bond donor/acceptorPotential for a new, strong hydrogen bond with the target, increasing affinity.
Shifting side chain to 2-positionExploring alternative binding modesMay allow the molecule to access a different sub-pocket within the binding site.

Influence of the Ethane Linker and Sulfonamide Substituents on Molecular Interactions

The Ethane Linker: The two-carbon ethane linker provides a degree of flexibility, allowing the oxolane ring and the sulfonamide group to adopt an optimal orientation for binding. acs.orgnih.gov The length and rigidity of this linker are critical parameters to investigate. researchgate.netnih.govrsc.org Shortening or lengthening the linker by one or two atoms can significantly affect the distance between the key interacting moieties and their corresponding binding pockets. Introducing rigidity, for example by incorporating a double bond or a small ring, can lock the molecule in a more favorable conformation, although this may also come at the cost of a higher entropic penalty upon binding.

Sulfonamide Substituents: The sulfonamide group is a common pharmacophore in many drugs and is often involved in crucial interactions with the target, such as hydrogen bonding and metal chelation. pharmacy180.compharmacyconcepts.inyoutube.comslideshare.net The primary sulfonamide (unsubstituted -SO2NH2) can act as both a hydrogen bond donor and acceptor. Substitution on the nitrogen atom (N1-substitution) is a well-established strategy to modulate the acidity of the sulfonamide proton and to introduce additional functionalities for improved interactions. mlsu.ac.in For instance, adding small alkyl or aryl groups can enhance hydrophobic interactions, while incorporating heterocyclic rings can lead to highly potent derivatives. pharmacyconcepts.in

The table below outlines potential modifications to the linker and sulfonamide group and their rationale.

Component Modification Rationale Potential Impact on Interactions
Ethane LinkerShorten to one carbonReduce flexibility and distance between moietiesMay improve binding if the target's pockets are closer.
Ethane LinkerLengthen to three carbonsIncrease flexibility and distanceMay allow access to more distant pockets or reduce steric clash.
Ethane LinkerIntroduce a double bondIncrease rigidityMay pre-organize the molecule for binding, increasing affinity.
SulfonamideN-alkylationIncrease lipophilicityMay enhance hydrophobic interactions and improve cell permeability.
SulfonamideN-arylationIntroduce aromatic interactionsPotential for pi-stacking or other interactions with aromatic residues.
SulfonamideN-heterocyclic substitutionIntroduce diverse functionalitiesCan lead to new hydrogen bonds and improved potency. pharmacyconcepts.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsums.ac.ir For the this compound series, a QSAR model could be developed to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources.

The process involves:

Data Collection: A dataset of synthesized analogs with their measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. sums.ac.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A well-validated QSAR model can provide valuable insights into the key structural features that drive activity and can be used to prioritize the synthesis of the most promising analogs. benthamdirect.comtandfonline.com

Rational Design of Analogs based on Computational and SAR Insights

The insights gained from SAR studies and QSAR modeling can be integrated into a rational design strategy for new analogs. mdpi.com This approach often involves computational methods such as molecular docking, which can predict the binding mode of a compound within the active site of a target protein.

By visualizing the docked pose of this compound, medicinal chemists can identify potential areas for modification. For example, if the oxolane ring is situated in a hydrophobic pocket, analogs with more lipophilic substituents on the ring could be designed. If the sulfonamide group is near a specific amino acid residue, analogs with substituents that can form a favorable interaction with that residue can be proposed. This structure-based design approach can significantly increase the efficiency of the drug discovery process. nih.gov

Virtual Library Design and Screening Approaches for Derivatization

Virtual library design involves the in silico generation of a large number of derivatives of a lead compound. For this compound, a virtual library could be created by systematically combining a variety of building blocks for the oxolane moiety, the linker, and the sulfonamide group.

This virtual library can then be screened using computational methods such as:

High-Throughput Docking: To rapidly assess the binding potential of each virtual compound to the target protein. nih.gov

Pharmacophore-Based Screening: To identify compounds that match a 3D arrangement of essential chemical features required for biological activity.

Shape-Based Screening: To find molecules with a similar shape to a known active compound. acs.orgnih.gov

The top-scoring compounds from the virtual screen can then be prioritized for synthesis and biological evaluation, a strategy that has proven effective in identifying novel and potent inhibitors for various targets. mdpi.commdpi.com

Mechanistic Biological Studies in Vitro and Cell Based Research

Investigation of Molecular Targets and Binding Mechanisms

The primary molecular target for the antibacterial action of sulfonamides is the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Additionally, sulfonamides are known to interact with carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of DHPS, an enzyme that catalyzes a key step in the bacterial folate biosynthesis pathway. plos.org This pathway is essential for the production of nucleotides and certain amino acids, and its disruption inhibits bacterial growth and replication. Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), and compete for binding to the enzyme's active site.

Table 1: Representative Inhibition Constants (Ki) of Various Sulfonamides against Dihydropteroate Synthase (DHPS)

Sulfonamide DerivativeOrganismKi (µM)
SulfadiazineEscherichia coli2.5 nih.gov
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coli5.9 nih.gov

This table presents representative data for other sulfonamide compounds to illustrate the typical range of inhibitory activity against DHPS, as specific data for 2-(Oxolan-3-yl)ethane-1-sulfonamide is not available.

Carbonic Anhydrase (CA)

Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov There are several isoforms of human carbonic anhydrase (hCA), and sulfonamides often exhibit varying degrees of inhibitory activity and selectivity against them. The inhibition of CAs by sulfonamides is a key mechanism for their diuretic and anti-glaucoma effects.

The inhibitory potential of sulfonamides against different hCA isoforms is typically expressed as inhibition constants (Ki). While specific data for this compound is not available, the table below shows representative Ki values for acetazolamide, a clinically used sulfonamide CA inhibitor, against various hCA isoforms to provide context.

Table 2: Inhibition Constants (Ki) of Acetazolamide against Various Human Carbonic Anhydrase (hCA) Isoforms

hCA IsoformKi (nM)
hCA I250 nih.gov
hCA II12 nih.gov
hCA IX25.8 nih.gov
hCA XII25.7 nih.gov

This table presents data for acetazolamide to illustrate the typical inhibitory profile of a sulfonamide against carbonic anhydrase isoforms, as specific data for this compound is not available.

For this compound, specific receptor binding and selectivity profiling data are not publicly available. However, based on the general properties of sulfonamides, it is anticipated that its most significant interactions would be with its primary enzyme targets. Broader screening would be necessary to identify any unforeseen interactions with other receptors.

The mechanism of action of sulfonamides at the DHPS enzyme is a classic example of competitive antagonism. plos.org Sulfonamides, due to their structural similarity to PABA, bind to the same active site on the DHPS enzyme. This binding is reversible, and the degree of inhibition depends on the relative concentrations of the inhibitor (sulfonamide) and the substrate (PABA). An increase in the concentration of PABA can overcome the inhibitory effect of the sulfonamide.

Cellular Permeability and Intracellular Distribution Mechanisms (in research cell lines)

The ability of a drug to penetrate cell membranes and reach its intracellular target is a critical determinant of its efficacy. For sulfonamides to inhibit bacterial DHPS, they must first cross the bacterial cell wall and membrane. Similarly, for interactions with intracellular human enzymes like cytosolic CAs, they must be able to permeate mammalian cell membranes.

The cellular permeability of sulfonamides can be influenced by their physicochemical properties, such as lipophilicity and pKa. While specific data for this compound is not available, studies on other sulfonamides have shown that they can distribute into various cellular compartments. The distribution of sulfonamides between plasma and red blood cells has been studied, with the extent of protein binding in plasma influencing their availability to enter cells. nih.gov

Modulatory Effects on Cellular Pathways and Processes

The primary modulatory effect of sulfonamides on cellular pathways stems from their inhibition of folic acid synthesis in bacteria. This leads to a depletion of tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. nih.gov The ultimate consequence is the inhibition of DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.

In human cells, the inhibition of carbonic anhydrases can affect various physiological processes, including pH regulation and fluid balance. Furthermore, some studies have suggested that sulfonamides may have effects on inflammatory pathways, although the precise mechanisms are still under investigation.

Regarding gene expression, the impact of sulfonamides is often linked to their primary mechanism of action. For instance, in bacteria, the inhibition of the folate pathway can trigger stress responses and alter the expression of genes involved in metabolism and survival.

Metabolic Stability in In Vitro Systems

The metabolic stability of a compound provides an early indication of its potential pharmacokinetic profile in vivo. In vitro systems such as liver microsomes and plasma are commonly used to assess how quickly a compound is metabolized.

Liver Microsomes

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Studies with human liver microsomes can provide data on the intrinsic clearance of a compound. While specific metabolic stability data for this compound in liver microsomes is not available, it is known that sulfonamides can undergo metabolic transformations, including acetylation and hydroxylation. The oxolane (tetrahydrofuran) ring in this compound could also be a site for metabolic modification.

Plasma

The stability of a compound in plasma is also an important parameter, as it can be degraded by plasma enzymes. Sulfonamides are generally considered to be relatively stable in plasma.

Investigation of Resistance Mechanisms to Sulfonamide-Related Compounds

While specific studies on resistance mechanisms to this compound are not extensively documented in publicly available literature, the mechanisms of resistance to the broader class of sulfonamides are well-established. These mechanisms primarily involve the target enzyme, dihydropteroate synthase (DHPS), and can be extrapolated to understand potential resistance pathways affecting this specific compound.

The principal mechanisms of sulfonamide resistance in bacteria are:

Mutations in the Chromosomal folP Gene: The most common form of resistance arises from spontaneous mutations in the folP gene, which encodes for DHPS. These mutations typically result in amino acid substitutions within the active site of the enzyme. Such changes can decrease the binding affinity of sulfonamide inhibitors, including potentially this compound, without significantly compromising the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA). nih.govresearchgate.net The presence of specific mutations has been linked to varying levels of sulfonamide resistance. nih.govnih.gov

Acquisition of Plasmid-Encoded Resistance Genes: Bacteria can acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS genes. The most well-characterized of these are the sul1 and sul2 genes. nih.gov These genes encode for variants of DHPS that are inherently resistant to sulfonamides. biorxiv.orgnih.gov These resistant DHPS variants can function in the folate biosynthesis pathway even in the presence of sulfonamide inhibitors, rendering the bacteria resistant. biorxiv.orgnih.gov

Increased Production of p-Aminobenzoic Acid (pABA): Some bacteria can overcome sulfonamide inhibition by overproducing the natural substrate of DHPS, pABA. This competitive mechanism effectively dilutes the inhibitory effect of the sulfonamide, allowing the folate synthesis pathway to continue.

Efflux Pumps: Although less common as a primary mechanism of sulfonamide resistance, multidrug efflux pumps can actively transport sulfonamides out of the bacterial cell. This reduces the intracellular concentration of the inhibitor, preventing it from reaching its target, DHPS, in sufficient concentrations to be effective.

In the context of this compound, it is highly probable that resistance would emerge through mutations in the DHPS active site that sterically hinder the binding of the oxolane ring or alter key interactions with the sulfonamide group. Furthermore, the acquisition of sul1 or sul2 genes would likely confer cross-resistance to this compound, as the resistant DHPS variants are broadly effective against the sulfonamide class.

Table 1: Key Mutations in Dihydropteroate Synthase (DHPS) Associated with Sulfonamide Resistance

Organism Gene Mutation(s) Effect on Sulfonamide Binding
Plasmodium falciparumdhpsA437G, K540E, A581G, A613S/TReduced binding affinity of sulfadoxine
Escherichia colifolPVarious point mutationsDecreased inhibitor binding
Neisseria meningitidisfolP2-amino acid insertionConfers sulfonamide resistance
Streptococcus pneumoniaefolP2-amino acid insertionConfers sulfonamide resistance

This table presents examples of known mutations conferring sulfonamide resistance in various organisms. Specific mutations conferring resistance to this compound have not been empirically determined.

Ligand-Protein Interaction Analysis via Spectroscopy (e.g., Fluorescence Quenching, Circular Dichroism)

Direct spectroscopic studies detailing the interaction between this compound and its target protein, dihydropteroate synthase (DHPS), are not readily found in the published literature. However, the principles of fluorescence quenching and circular dichroism are widely applied to characterize such ligand-protein interactions and can be described hypothetically for this specific compound.

Fluorescence Quenching

Fluorescence quenching is a powerful technique to study the binding of a ligand to a protein. Proteins containing fluorescent amino acids, such as tryptophan and tyrosine, will emit fluorescence at a characteristic wavelength when excited. When a ligand, such as this compound, binds to the protein in proximity to these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence intensity.

In a hypothetical experiment, the intrinsic fluorescence of DHPS would be measured upon titration with increasing concentrations of this compound. The quenching of the tryptophan fluorescence of DHPS would indicate that the compound is binding to the protein and is likely located near one or more tryptophan residues in the active site.

The data from such an experiment could be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the quenching rate constant. Further analysis can yield the binding constant (Ka) and the number of binding sites (n), providing quantitative insights into the affinity of this compound for DHPS. For other sulfonamides, binding constants with target proteins have been determined using this method. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a technique used to assess the secondary and tertiary structure of proteins. Far-UV CD (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets, random coils), while near-UV CD (250-320 nm) gives insights into the tertiary structure by probing the environment of aromatic amino acids.

To study the interaction of this compound with DHPS, CD spectra of the protein would be recorded in the absence and presence of the compound. Any significant changes in the CD spectrum of DHPS upon binding of the ligand would suggest that the interaction induces conformational changes in the protein. For example, a change in the far-UV CD spectrum might indicate an alteration in the α-helical or β-sheet content of DHPS. Similarly, perturbations in the near-UV CD spectrum would suggest changes in the local environment of the aromatic amino acid residues, likely within the binding pocket. These conformational changes can be crucial for the inhibitory activity of the compound.

Table 2: Hypothetical Spectroscopic Analysis of this compound Binding to DHPS

Spectroscopic Technique Parameter Measured Anticipated Observation Information Gained
Fluorescence QuenchingDecrease in tryptophan fluorescence intensity of DHPSA concentration-dependent decrease in fluorescence.Confirmation of binding; Determination of binding affinity (Ka) and number of binding sites (n).
Circular Dichroism (Far-UV)Changes in the molar ellipticity between 190-250 nmPotential shifts in the CD signal indicating changes in secondary structural elements.Information on conformational changes in the protein backbone upon ligand binding.
Circular Dichroism (Near-UV)Changes in the molar ellipticity between 250-320 nmPerturbations in the CD signal suggesting alterations in the environment of aromatic residues.Insight into changes in the tertiary structure of the protein, particularly around the binding site.

This table is a hypothetical representation of expected outcomes from spectroscopic studies, as specific experimental data for this compound is not available.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of 2-(Oxolan-3-yl)ethane-1-sulfonamide and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for sulfonamides. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of sulfonamides. mdpi.com For purity assessment, a reversed-phase HPLC method is typically employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation of the main compound from any impurities or by-products. mdpi.comnih.gov Detection is commonly performed using a UV detector, as the aromatic or conjugated systems in many sulfonamides absorb UV light. nih.gov For compounds lacking a strong chromophore, alternative detection methods such as mass spectrometry (LC-MS) can be utilized, offering higher sensitivity and structural information. youtube.com

During the synthesis of This compound , HPLC can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time intervals. This allows for the determination of the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For many sulfonamides, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govnih.gov A common derivatization agent is (trimethylsilyl)diazomethane, which methylates the sulfonamide group. nih.gov The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. nih.gov Flame Ionization Detection (FID) is a common detector for organic compounds, while a mass spectrometer (GC-MS) provides definitive identification of the separated components. researchgate.net

The following table summarizes typical HPLC and GC conditions used for the analysis of sulfonamides, which would be a starting point for developing a method for This compound .

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase/Carrier Gas Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol nih.govHelium or Nitrogen
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Temperature Ambient to 40 °CTemperature program (e.g., 100 °C to 280 °C)
Detection UV (e.g., 254 or 270 nm), Mass Spectrometry (MS) nih.govyoutube.comFlame Ionization Detection (FID), Mass Spectrometry (MS) nih.govresearchgate.net
Derivatization Generally not requiredOften required (e.g., methylation) nih.govnih.gov

Electrophoretic Techniques for Compound Analysis and Interaction Studies

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of sulfonamides, offering advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.govresearchgate.net CE separates charged molecules in a narrow capillary under the influence of an electric field. nih.gov For sulfonamides, which are often ionizable, their charge-to-size ratio dictates their migration behavior.

Different modes of CE can be applied to the analysis of This compound . Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. nih.gov The pH of the background electrolyte is a critical parameter, as it influences the charge of the analyte and the electroosmotic flow. nih.gov Micellar Electrokinetic Chromatography (MEKC), another CE mode, employs surfactants (micelles) in the buffer to separate both neutral and charged molecules based on their partitioning between the micelles and the aqueous buffer. researchgate.net

CE can also be coupled with mass spectrometry (CE-MS), providing high selectivity and sensitivity for the identification and quantification of sulfonamides. grupobiomaster.com This hyphenated technique is particularly valuable for analyzing complex mixtures and for studying non-covalent interactions between the compound and biological targets, which is crucial for understanding its mechanism of action. nih.gov

The table below outlines typical parameters for the analysis of sulfonamides using capillary electrophoresis.

Parameter Capillary Zone Electrophoresis (CZE) Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused-silica (e.g., 50-75 µm i.d., 30-60 cm length)Fused-silica (e.g., 50-75 µm i.d., 30-60 cm length)
Background Electrolyte Buffer (e.g., phosphate, borate) at a specific pH nih.govBuffer containing a surfactant (e.g., SDS) researchgate.net
Applied Voltage 15 - 30 kV15 - 30 kV
Temperature 20 - 30 °C20 - 30 °C
Detection UV (e.g., 200-214 nm), Mass Spectrometry (MS) nih.govgrupobiomaster.comUV (e.g., 200-214 nm) researchgate.net

Spectroscopic and Spectrometric Methods for In Vitro Assay Development and Mechanistic Research

Spectroscopic and spectrometric methods are fundamental for the structural elucidation and for the development of in vitro assays to investigate the biological activity of This compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is the primary technique for determining the chemical structure of the compound. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain structural information, which is particularly useful for identifying the compound in complex matrices. youtube.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule, such as the sulfonamide (S=O and N-H stretching) and the oxolane (C-O-C stretching) moieties.

UV-Visible Spectrophotometry can be used for quantitative analysis and to study the interaction of the compound with biological targets. nih.govresearchgate.net For instance, changes in the UV-Vis spectrum upon binding to a protein can provide information about the binding affinity and stoichiometry. A new, simple and sensitive spectrophotometric method for the determination of some sulfonamide drugs has been developed. nih.govresearchgate.net This method is based on the diazotization of the primary amino group of sulfonamides and their subsequent coupling with a chromogenic agent to produce a colored product that can be quantified. nih.govresearchgate.net

These spectroscopic techniques are integral to developing in vitro assays. For example, in an enzyme inhibition assay, the activity of the target enzyme can be monitored by a spectrophotometric or fluorometric method in the presence and absence of This compound to determine its inhibitory potency (e.g., IC₅₀ value).

Microfluidics and Miniaturized Systems for High-Throughput Screening in Research

Microfluidics technology offers a powerful platform for high-throughput screening (HTS) in drug discovery and other research areas. mdpi.comyoutube.com These miniaturized systems allow for the rapid and automated screening of large numbers of compounds or experimental conditions using very small volumes of reagents. mdpi.com

For This compound , microfluidic devices can be employed for various research applications. For instance, a library of derivatives of this compound could be synthesized and screened for their biological activity in a high-throughput manner. Droplet-based microfluidics, where each droplet acts as an independent microreactor, is particularly well-suited for HTS of enzyme inhibitors or for studying cellular responses. uni.lu

Microfluidic platforms can also be used to create concentration gradients of the compound to study dose-dependent effects on cells or to investigate its transport across biological barriers. osti.gov The ability to precisely control the cellular microenvironment in these devices provides a more in vivo-like setting for research compared to traditional cell culture methods.

The table below highlights the key features and applications of microfluidics in the research of compounds like This compound .

Microfluidic Approach Description Research Application
Droplet-Based Microfluidics Encapsulation of single cells or reagents in picoliter to nanoliter droplets. uni.luHigh-throughput screening of enzyme inhibition, antibiotic susceptibility testing. uni.lunih.gov
Gradient Generators Creation of stable concentration gradients of the compound. osti.govDose-response studies, chemotaxis assays.
Cell Culture on a Chip Culturing cells in micro-fabricated chambers with controlled perfusion.Studying cellular responses to the compound in a more physiologically relevant environment.

Intellectual Property and Patent Landscape Analysis

Comprehensive Patent Search and Freedom-to-Operate Analysis for Novelty

A comprehensive search of major patent databases, including those of the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO), reveals no patents or published patent applications that explicitly disclose or claim the specific chemical compound 2-(Oxolan-3-yl)ethane-1-sulfonamide. This absence of direct prior art strongly suggests that the compound is novel and, therefore, potentially patentable as a new chemical entity (NCE).

A Freedom-to-Operate (FTO) analysis is a crucial step to assess whether the development, manufacturing, and marketing of a new product would infringe on the intellectual property rights of others. While a definitive FTO opinion requires legal counsel, a preliminary analysis indicates a favorable landscape for this compound. The novelty of the compound means there are no composition of matter claims that directly cover it. However, a comprehensive FTO analysis must also consider broader "genus" or Markush claims in existing patents that might encompass this specific structure.

The primary objectives of an FTO analysis in this context are:

To identify any potential infringement risks associated with existing patents.

To guide research and development efforts to avoid patented chemical space.

To inform strategic decisions regarding patent filing and commercialization.

Given the current findings, the risk of direct infringement on a patent claiming this compound appears to be low. The subsequent analysis will delve into the broader landscape of related chemical structures to identify any potential indirect constraints.

Analysis of Existing Patent Claims Related to Sulfonamide and Oxolane Derivatives

While this compound itself appears to be novel, both the sulfonamide and oxolane (tetrahydrofuran) moieties are common in patented chemical structures, particularly in the pharmaceutical field. An analysis of the patent landscape for these derivatives is essential to understand the potential for overlapping claims and the "crowdedness" of the intellectual property space.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Consequently, the patent literature is replete with claims directed to sulfonamide-containing compounds. A review of patents from 2008-2012, for instance, highlights significant patenting activity around sulfonamide derivatives as carbonic anhydrase inhibitors for antiglaucoma agents and compounds targeting tumor-associated isoforms. nih.govresearchgate.net

Similarly, the oxolane ring is a common heterocyclic scaffold found in many bioactive molecules. Patents often claim classes of compounds that include substituted oxolane rings for various therapeutic applications. For example, patent EP 3064491 B1 claims sulfonamide derivatives with a specific chemical structure that includes a heterocyclic group, which could potentially, depending on the breadth of interpretation, be argued to encompass oxolane derivatives under certain definitions. googleapis.com

A common feature in chemical and pharmaceutical patents is the use of Markush claims . These are claims that define a chemical structure with variable substituent groups (e.g., R1, R2, etc.), allowing a single claim to cover a vast number of individual compounds. uspto.gov It is within these broad Markush structures that the potential for patent overlap with this compound is most likely to reside. A hypothetical Markush claim might describe a general formula such as "A-L-SO2NR'R''" where 'A' could be defined as a class of heterocyclic rings including oxolane, and 'L' as a linker such as an ethane (B1197151) group. A thorough FTO analysis would require a detailed deconstruction of the Markush claims in relevant patents to determine if this compound falls within their scope.

The following table summarizes representative patent filings and their relevance to the chemical space around this compound:

Patent/PublicationRelevant Moiety/Claim TypeTherapeutic Area (if specified)Relevance to this compound
Patent Review (2008-2012) nih.govresearchgate.netSulfonamide DerivativesGlaucoma, CancerIndicates a crowded patent landscape for sulfonamide-containing compounds, suggesting the need for well-defined and novel claims.
EP 3064491 B1 googleapis.comSulfonamide Derivatives with Heterocyclic GroupsInflammatory DiseaseThe claims cover sulfonamides attached to heterocyclic rings, which could be broadly interpreted to include oxolane.
General Patent LiteratureMarkush Claims uspto.govVariousHigh likelihood that existing patents contain broad Markush claims that may read on the subject compound, requiring careful legal analysis.

Strategic Considerations for Future Patenting of the Chemical Compound and its Analogs

Given the apparent novelty of this compound, a robust and multi-faceted patenting strategy will be crucial for protecting this intellectual property and maximizing its commercial potential. Strategic considerations should extend beyond the compound itself to include its synthesis, uses, and related analogs.

Composition of Matter Claims: The most fundamental and powerful form of protection would be a "composition of matter" claim for this compound as a new chemical entity. This type of claim provides the broadest protection, covering the molecule itself, irrespective of its method of manufacture or use.

Method-of-Use Claims: Patenting a specific use for the compound is another critical strategy. If this compound is found to have a particular biological activity, a "method-of-use" patent could be filed to protect its application in treating a specific disease or condition. This can be a valuable layer of protection, even if the compound itself were to fall into the public domain.

Process Patents: A novel and non-obvious method of synthesizing this compound can also be patented. A "process patent" can provide a competitive advantage by preventing others from using a particularly efficient or cost-effective manufacturing route.

Patenting Analogs and Derivatives: To create a protective buffer around the core compound and prevent competitors from making minor modifications to circumvent the primary patent, it is strategic to claim a series of related analogs and derivatives. This can be achieved through well-crafted Markush claims that cover variations in the oxolane ring, the ethane linker, and the sulfonamide group. For example, claims could cover:

Substitution at other positions on the oxolane ring.

Variations in the length of the alkyl chain connecting the ring and the sulfonamide.

Different substitution patterns on the sulfonamide nitrogen.

A multi-layered patent portfolio, combining these different types of claims, creates a formidable barrier to entry for competitors and enhances the value of the intellectual property. It is also advisable to consider filing a provisional patent application early in the development process. This establishes a priority date and allows for further research and data collection before filing a more detailed non-provisional application within one year.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions

Currently, there are no significant academic research findings or contributions directly focused on 2-(Oxolan-3-yl)ethane-1-sulfonamide. The compound is cataloged in chemical databases and appears to be commercially available as a building block, but it has not been the subject of dedicated scholarly study. nih.gov Its primary contribution to the scientific record is its implicit role as a potential synthetic intermediate, a status inferred from its structure which combines two important pharmacophores: the oxolane (tetrahydrofuran) ring and a sulfonamide group. While no specific patents detail its direct application, its constituent parts are heavily featured in medicinal chemistry and materials science patents, suggesting its potential utility.

Identification of Unexplored Research Avenues for this compound

Given the lack of existing data, the research avenues for this compound are entirely unexplored. A foundational research program could begin with the following areas:

Synthetic Methodologies: Developing and optimizing novel, efficient, and stereoselective synthetic routes to access this compound would be a primary step. Current syntheses are not widely published in academic literature, and exploring methods like domino reactions or employing novel catalysts could provide more accessible pathways. rsc.org

Physicochemical Characterization: A comprehensive analysis of its properties is needed. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its solid-state structure via X-ray crystallography, and assessment of key physicochemical parameters such as solubility, lipophilicity (LogP), and pKa.

Conformational Analysis: Understanding the conformational preferences of the oxolane ring and its influence on the spatial orientation of the ethanesulfonamide (B75362) side chain is crucial for future structure-based drug design.

Biological Screening: Broad-based biological screening is a critical unexplored avenue. The sulfonamide moiety is a well-known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-b.comajchem-b.comnih.gov Screening this compound against various biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors, could uncover novel therapeutic potential. researchgate.netnih.gov

Metabolic Stability: Investigating the metabolic fate of the molecule is essential for any potential pharmaceutical application. Understanding how the oxolane and sulfonamide groups are metabolized by liver enzymes would guide future derivative design. nih.gov

Prospects for Further Academic Exploration and the Development of Related Derivatives

The true potential of this compound likely lies in its use as a scaffold for creating a library of derivatives. The prospects for academic exploration are rich and can be systematically categorized.

N-Substituted Sulfonamides: The sulfonamide nitrogen offers a straightforward point for chemical modification. Synthesizing a series of N-aryl, N-heteroaryl, or N-alkyl derivatives could dramatically alter the biological activity, a common strategy in sulfonamide drug development. researchgate.net

Oxolane Ring Modifications: The oxolane ring, a common motif in medicinal chemistry, can be modified to fine-tune properties. nih.gov Introducing substituents on the ring could impact binding affinity, selectivity, and pharmacokinetic profiles. Exploring stereoisomers of the substituted oxolane could also be a fruitful area of research.

Ethane (B1197151) Linker Variation: The length and nature of the two-carbon linker could be altered. Replacing it with other functionalities or changing its length could modulate the compound's flexibility and orientation when interacting with biological targets.

Bioisosteric Replacement: The oxolane ring could be replaced with other five- or six-membered heterocycles like thiophene, pyrrolidine, or thietane (B1214591) to explore the impact on biological activity and physical properties. nih.govrsc.org

The development of these derivatives, followed by systematic structure-activity relationship (SAR) studies, could lead to the discovery of novel chemical entities with specific and potent biological activities.

Broader Implications for Heterocyclic Chemistry and Sulfonamide Research

While research on this specific molecule is nascent, its structure touches upon key areas of modern chemical science. The study of this compound and its future derivatives holds broader implications for several fields:

Advancement in Heterocyclic Synthesis: The demand for novel, functionalized heterocycles like this one drives innovation in synthetic organic chemistry. rsc.org Challenges in creating stereochemically complex oxolanes can spur the development of new catalytic systems and reaction methodologies. rsc.orgnumberanalytics.com

Expansion of Sulfonamide Chemical Space: Sulfonamides are a cornerstone of medicinal chemistry, first gaining fame as antimicrobial "sulfa drugs." wikipedia.org Their applications have since expanded dramatically. ajchem-b.comnih.gov Investigating novel, non-classical sulfonamide structures, such as those incorporating saturated heterocycles, expands the available chemical space for drug discovery programs, potentially leading to drugs with new mechanisms of action or improved properties. nih.gov

Scaffolds for Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for fragment-based lead discovery (FBLD). The oxolane and sulfonamide moieties can be used to probe binding pockets of proteins, with subsequent elaboration to build more potent molecules.

Probing Structure-Property Relationships: The simple yet distinct combination of a polar heterocyclic ring and a hydrogen-bond-donating/accepting sulfonamide group makes it an excellent model system for studying fundamental structure-property relationships. This includes investigating the interplay between polarity, conformational rigidity, and biological target engagement.

Q & A

Q. What are the established synthetic routes for 2-(Oxolan-3-yl)ethane-1-sulfonamide, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves sulfonylation of oxolane derivatives. A common approach is reacting oxolane (tetrahydrofuran derivatives) with ethanesulfonyl chloride under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution . For intermediates, chlorination using thionyl chloride (to generate sulfonyl chlorides) is critical, followed by ammonolysis to introduce the sulfonamide group. Key variables include temperature control (0–5°C during amine addition to minimize side reactions) and purification via crystallization (e.g., acetic acid:water mixtures) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Post-synthesis characterization employs:
  • 1H/13C NMR : To verify proton environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm) and carbon backbone.
  • ESI–MS : For molecular ion confirmation.
  • ATR FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Crystallization from polar solvent mixtures (e.g., acetic acid:water) is preferred for high-purity isolation . For complex mixtures, column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) can resolve intermediates.

Advanced Research Questions

Q. How can reaction yields be optimized given variability in sulfonamide-forming steps (e.g., 12–60% yields in similar syntheses)?

  • Methodological Answer : Yield optimization requires addressing:
  • Amine Reactivity : Electron-donating groups (e.g., 4-methoxyaniline) enhance nucleophilicity, improving coupling efficiency .
  • Temperature Control : Maintaining low temperatures (0–5°C) during sulfonyl chloride-amine reactions minimizes decomposition.
  • Catalytic Additives : Using pyridine as a base scavenges HCl, accelerating reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize in vitro assays (e.g., receptor-binding assays) using controls like 2-(Oxolan-3-yl)ethan-1-amine (a dopamine D2 receptor agonist) as a reference .
  • Structural Confounders : Compare analogs (e.g., morpholine-substituted sulfonamides) to isolate substituent effects .

Q. How can enantioselective synthesis of chiral sulfonamide derivatives be achieved?

  • Methodological Answer : Rhodium-catalyzed asymmetric synthesis using chiral ligands (e.g., BINAP) enables enantioselective sulfonylation. For example, Rh(I) catalysts with diphosphine ligands yield enantiomeric excesses >90% in sulfonyl fluoride intermediates, which can be converted to sulfonamides .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to receptors like serotonin 5HT1A, comparing docking scores with known inhibitors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to guide structural modifications.

Q. How do substituents on the oxolane ring influence the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Hydrophobicity : Electron-withdrawing groups (e.g., halides) increase logP, affecting membrane permeability.
  • Receptor Affinity : Methyl or hydroxy groups at the 4-position of oxolane enhance binding to NMDA receptors, as seen in structural analogs .

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